molecular formula C16H12ClNO3 B2591603 (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone CAS No. 923680-17-5

(3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone

Cat. No.: B2591603
CAS No.: 923680-17-5
M. Wt: 301.73
InChI Key: HMKKDOVVAZHOII-UHFFFAOYSA-N
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Description

(3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone is a chemical compound with the molecular formula C16H12ClNO3 and a molecular weight of 301.72 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with an amino group at the 3-position and a methoxy group at the 7-position, along with a 4-chlorophenyl group attached to a methanone moiety.

Preparation Methods

The synthesis of (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

(3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone can be compared with similar compounds such as:

    (3-Amino-7-methoxybenzofuran-2-yl)(4-bromophenyl)methanone: Similar structure but with a bromine atom instead of chlorine.

    (3-Amino-7-methoxybenzofuran-2-yl)(4-fluorophenyl)methanone: Similar structure but with a fluorine atom instead of chlorine.

    (3-Amino-7-methoxybenzofuran-2-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

(3-amino-7-methoxy-1-benzofuran-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-20-12-4-2-3-11-13(18)16(21-15(11)12)14(19)9-5-7-10(17)8-6-9/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKKDOVVAZHOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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